An In-Depth Technical Guide to dinor-12-oxo Phytodienoic Acid-d5: Structure, Properties, and Application in Quantitative Bioanalysis
An In-Depth Technical Guide to dinor-12-oxo Phytodienoic Acid-d5: Structure, Properties, and Application in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) is a deuterated analog of dinor-12-oxo-phytodienoic acid (dinor-OPDA), a key intermediate in the biosynthesis of the plant hormone jasmonic acid. Its primary and critical application in scientific research is as an internal standard for the precise quantification of endogenous dinor-OPDA in various biological matrices using mass spectrometry-based techniques.[1][2][3] This guide provides a comprehensive overview of the chemical structure, molecular weight, and technical applications of dinor-OPDA-d5, with a particular focus on its use in quantitative bioanalysis.
Chemical Structure and Molecular Properties
dinor-OPDA-d5 is a C16 fatty acid derivative characterized by a cyclopentenone ring. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for its function as an internal standard in mass spectrometry, as it is chemically identical to the endogenous analyte but has a different mass, allowing for its distinct detection.[1][2]
The formal name for dinor-12-oxo Phytodienoic Acid-d5 is 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid.[2]
Chemical Structure:
SMILES: O=C1([2H])C([2H])([2H])[2H])=O)C=C1[1]
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C16H19D5O3 | [1][2] |
| Molecular Weight | 269.4 g/mol | [1][2] |
| Exact Mass | 269.2044 | Inferred from formula |
| Purity | ≥99% deuterated forms (d1-d5) | [1][2] |
| Formulation | Typically supplied as a solution in methanol or ethanol. | [1][2] |
The Role of dinor-OPDA in Plant Biology: The Jasmonate Signaling Pathway
To appreciate the significance of quantifying dinor-OPDA, it is essential to understand its role in plant biology. dinor-OPDA is a precursor to jasmonic acid (JA), a critical phytohormone involved in regulating plant growth, development, and defense responses against herbivores and pathogens.[4][5] The biosynthesis of jasmonates, known as the octadecanoid pathway, begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts this fatty acid into 12-oxo-phytodienoic acid (OPDA). A parallel pathway exists for the C16 fatty acid, hexadecatrienoic acid, which leads to the formation of dinor-OPDA.[5]
The quantification of dinor-OPDA and other jasmonates provides valuable insights into a plant's physiological state and its response to environmental stresses.
Caption: Biosynthesis of Jasmonic Acid from dinor-OPDA.
Application as an Internal Standard in Mass Spectrometry
The near-identical physicochemical properties of dinor-OPDA-d5 to its endogenous, non-deuterated counterpart make it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of variations in extraction efficiency, injection volume, and ionization efficiency, leading to highly reliable quantification.
Experimental Protocol: Quantification of dinor-OPDA in Plant Tissue using dinor-OPDA-d5
This protocol provides a general framework for the extraction and quantification of dinor-OPDA from plant tissues. Optimization may be required for specific plant species and instrumentation.
1. Sample Preparation and Extraction
-
Harvesting: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[6]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction:
-
Weigh approximately 100-200 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add a known amount of dinor-12-oxo Phytodienoic Acid-d5 (e.g., 10-50 ng) to each sample as an internal standard.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).
-
Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Dilute the combined supernatant with water to reduce the methanol concentration to <10%.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Caption: Workflow for dinor-OPDA quantification.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like dinor-OPDA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.
-
MRM Transitions:
-
dinor-OPDA (Analyte): The precursor ion would be [M-H]⁻ (m/z 263.2). The product ion would be a characteristic fragment (e.g., m/z 165.1).
-
dinor-OPDA-d5 (Internal Standard): The precursor ion would be [M-H]⁻ (m/z 268.2). The product ion would be the corresponding deuterated fragment (e.g., m/z 170.1).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.
-
3. Data Analysis
-
Construct a calibration curve using known concentrations of a non-deuterated dinor-OPDA standard spiked with a constant amount of the dinor-OPDA-d5 internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of dinor-OPDA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of dinor-12-oxo Phytodienoic Acid-d5
The synthesis of deuterated compounds like dinor-OPDA-d5 is a specialized process. While detailed synthetic procedures are often proprietary, a general approach involves the use of deuterated starting materials or reagents in a multi-step organic synthesis. For example, the synthesis could involve the use of deuterated building blocks for the pentenyl side chain.[7] Alternatively, enzymatic synthesis using recombinant enzymes from the jasmonate biosynthesis pathway with deuterated precursors can be employed.[8]
Conclusion
dinor-12-oxo Phytodienoic Acid-d5 is an indispensable tool for researchers studying plant physiology, stress responses, and phytohormone signaling. Its use as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of experimental data. This guide provides a foundational understanding of its chemical properties, biological relevance, and a practical framework for its application in the laboratory.
References
-
Kato, N., et al. (2021). Syntheses of dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), ancestral jasmonate phytohormones of the bryophyte Marchantia polymorpha L., and their catabolites. Scientific Reports, 11(1), 2033. [Link]
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Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473-10478. [Link]
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bioRxiv. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. [Link]
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Monte, I., et al. (2022). Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 189(2), 1037-1051. [Link]
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Dairyland Laboratories Inc. (2016). Plant Tissue Analysis – Sampling Guidelines. [Link]
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Li, B., et al. (2016). Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review. Frontiers in Plant Science, 7, 144. [Link]
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ResearchGate. (2021). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. [Link]
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European Union Reference Laboratory for Marine Biotoxins. (2015). EU-Harmonised Standard Operating Procedure for determination of Lipophilic marine biotoxins in molluscs by LC-MS/MS. [Link]
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Research Square. (2020). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia polymorpha L., and their Catabolites. [Link]
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